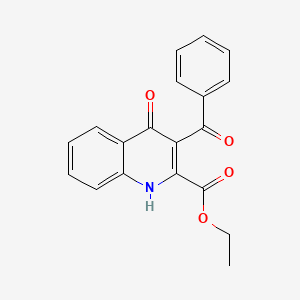
2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmaceutical activities
Preparation Methods
The synthesis of 2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester typically involves the alkylation of 2-hydroxyquinoline derivatives. One common method is the Williamson ether synthesis, where the 2-hydroxy group is alkylated using ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different quinoline derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses . This inhibition can disrupt the viral life cycle, making it a potential antiviral agent.
Comparison with Similar Compounds
Similar compounds include:
Ethyl 4-hydroxy-2-quinolinecarboxylate: Known for its use in various chemical syntheses.
3-Hydroxy-2-quinoxalinecarboxylic acid: Used in studying ionizable organic compounds and preparing metal complexes.
Kynurenic acid ethyl ester: Another quinoline derivative with biological significance.
Compared to these compounds, 2-Quinolinecarboxylic acid, 3-benzoyl-4-hydroxy-, ethyl ester stands out due to its unique benzoyl group, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
60769-93-9 |
|---|---|
Molecular Formula |
C19H15NO4 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
ethyl 3-benzoyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C19H15NO4/c1-2-24-19(23)16-15(17(21)12-8-4-3-5-9-12)18(22)13-10-6-7-11-14(13)20-16/h3-11H,2H2,1H3,(H,20,22) |
InChI Key |
QEBLWEJDQZDYDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




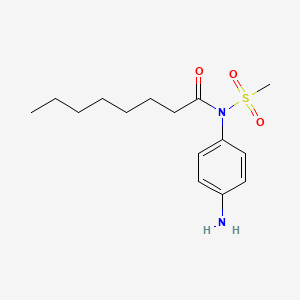
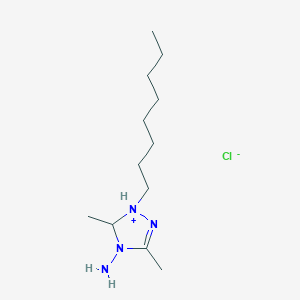




![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
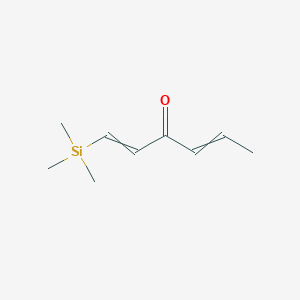
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
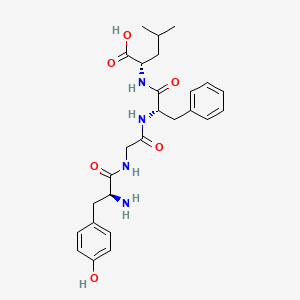
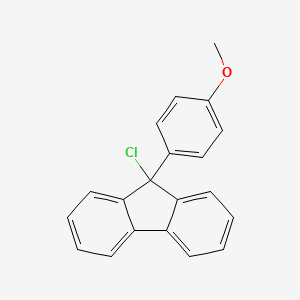
![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)
